![molecular formula C16H19N3O3 B1449054 Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate CAS No. 1422343-93-8](/img/structure/B1449054.png)

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate

Overview

Description

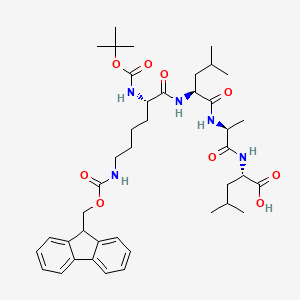

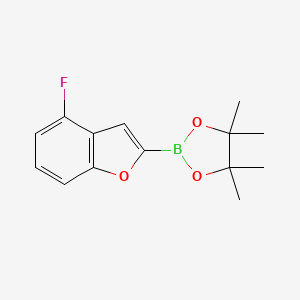

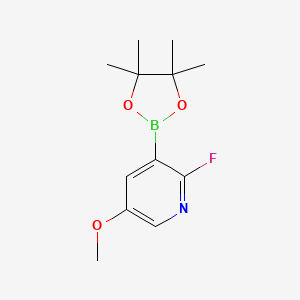

“Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate” is a complex organic compound. It belongs to the class of compounds known as benzodiazepines, which are widely used in medicine . Benzodiazepines are seven-membered heterocycles, having two nitrogen heteroatoms .

Synthesis Analysis

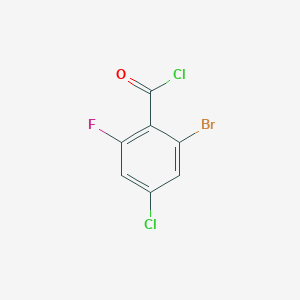

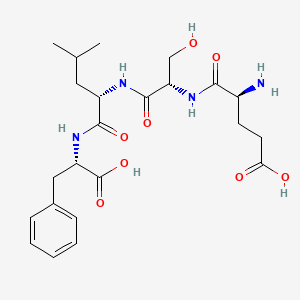

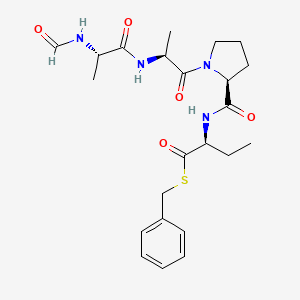

The synthesis of benzodiazepines involves a variety of methods. For instance, a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .Molecular Structure Analysis

The molecular structure of benzodiazepines consists of a diazepine ring and a fused benzene ring . The structural aspects and chemical activity of saturated and unsaturated isolated or benzo-fused seven-membered heterocycles containing one or two heteroatoms in the ring have been well described .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines are complex and involve multiple steps. For instance, the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine involves a one-pot, three-step cascade process engaging five reactive centers . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .Scientific Research Applications

Antimicrobial Activity

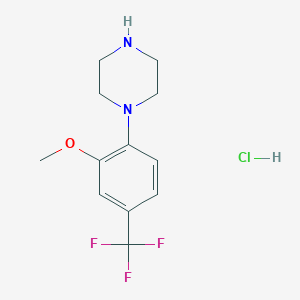

Benzimidazole, a heterocyclic moiety present in many bioactive compounds, has diverse biological and clinical applications . Benzimidazole derivatives, such as the compound , have shown significant antimicrobial potential . They are extremely effective with respect to their inhibitory activity and favorable selectivity ratio .

Antifungal Activity

In addition to its antimicrobial properties, benzimidazole and its derivatives have also demonstrated antifungal activity . This makes them valuable in the development of new treatments for fungal infections .

Drug Enhancement

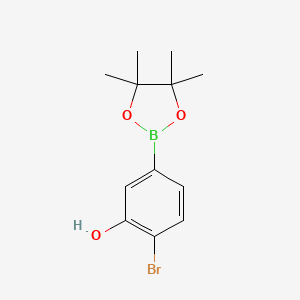

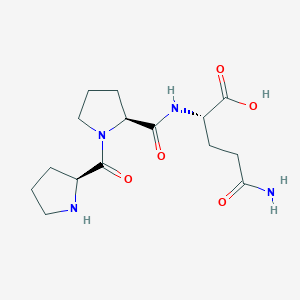

The introduction of the hydroxymethyl group, as seen in this compound, can lead to physical-chemical property changes and offer several therapeutic advantages . This modification can contribute to the improved biological activity of drugs, prodrugs, drug metabolites, and other therapeutic compounds .

Improved Water Solubility

The hydroxymethyl derivative can increase the water solubility of poorly soluble drugs . This can enhance the drug’s interaction with the active site and can be employed as an intermediary in synthesizing other therapeutic agents .

Synthesis of Other Therapeutic Agents

The hydroxymethyl group can be used as an intermediary in the synthesis of other therapeutic agents . This makes it a valuable tool in the development of new drugs and treatments .

Future Directions

properties

IUPAC Name |

benzyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-10-14-15-9-18(7-4-8-19(15)12-17-14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,12,20H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCNGULCEOOAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C(N=CN2C1)CO)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)